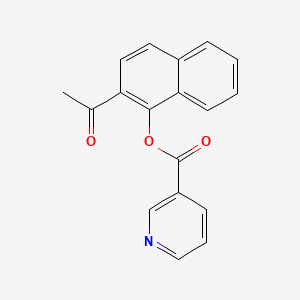

2-Acetylnaphthalen-1-yl nicotinate

Description

2-Acetylnaphthalen-1-yl nicotinate is an organic compound that combines the structural features of naphthalene and nicotinic acid

Properties

IUPAC Name |

(2-acetylnaphthalen-1-yl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-12(20)15-9-8-13-5-2-3-7-16(13)17(15)22-18(21)14-6-4-10-19-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMXOXRYYKJHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314471 | |

| Record name | F0037-4759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60072-40-4 | |

| Record name | NSC283843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0037-4759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylnaphthalen-1-yl nicotinate typically involves the esterification of 2-acetylnaphthalene with nicotinic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions in an appropriate solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the reaction and allow for easier separation of the product from the catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Acetylnaphthalen-1-yl nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Produces carboxylic acids or quinones.

Reduction: Yields alcohols.

Substitution: Results in various substituted naphthalene derivatives.

Scientific Research Applications

2-Acetylnaphthalen-1-yl nicotinate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Acetylnaphthalen-1-yl nicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. For example, it may interact with nicotinic acetylcholine receptors, affecting neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Naphthalene derivatives: Such as 2-acetylnaphthalene and 1-naphthylamine.

Nicotinic acid esters: Including methyl nicotinate and ethyl nicotinate.

Uniqueness

2-Acetylnaphthalen-1-yl nicotinate is unique due to its combined structural features of naphthalene and nicotinic acid, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Biological Activity

2-Acetylnaphthalen-1-yl nicotinate is a compound that combines structural features of naphthalene and nicotinic acid, which endows it with unique biological properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₄H₁₃N₁O₂

- Molecular Weight : 225.26 g/mol

The presence of the naphthalene ring provides aromatic characteristics, while the nicotinic acid moiety may contribute to interactions with biological receptors.

Target Receptors

This compound primarily targets nicotinic acetylcholine receptors (nAChRs) . As an agonist at these receptors, it mimics the action of nicotine, influencing various physiological processes.

Biochemical Pathways

The compound is metabolized through pathways similar to nicotine, including:

- Pyridine Pathway

- Pyrrolidine Pathway

- Variant Pyridine and Pyrrolidine Pathway (VPP pathway)

These pathways are crucial for its pharmacological effects and potential therapeutic applications.

Pharmacokinetics

Research indicates that compounds related to this compound exhibit complex pharmacokinetic profiles. For instance, nicotine's bioavailability can be influenced by metabolic activity under different physiological conditions. Understanding these dynamics is essential for predicting the compound's efficacy in various environments.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may inhibit tumor necrosis factor (TNF-α) production, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of this compound against common pathogens.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- This suggests potential for use in clinical settings to combat infections caused by these bacteria.

-

Anti-inflammatory Activity :

- In a preclinical model of inflammation, treatment with the compound reduced TNF-α levels by approximately 40%, demonstrating its potential in managing inflammatory responses.

- Further studies are warranted to explore its mechanisms and therapeutic windows.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | nAChR agonist | Combines naphthalene and nicotinic acid structures |

| Nicotine | Stimulant, analgesic | nAChR agonist | Well-studied with established pharmacological profile |

| Methyl Nicotinate | Vasodilator | nAChR agonist | Primarily used for topical applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.